molecular formula C70H112O26 B052050 Periplocoside D CAS No. 116709-64-9

Periplocoside D

Cat. No.: B052050
CAS No.: 116709-64-9
M. Wt: 1369.6 g/mol
InChI Key: FKEFEVSJQJDJAJ-UHFFFAOYSA-N
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Description

Periplocoside D (PSD) is a pregnane glycoside isolated from the root bark of Periploca sepium Bunge, a plant traditionally used in Chinese medicine. Structurally, it belongs to the C21-steroidal glycoside family, characterized by a pregnane skeleton with multiple oxygenated substituents and glycosidic linkages. PSD exhibits significant insecticidal activity, particularly against lepidopteran pests such as Mythimna separata and Plutella xylostella. Its mechanism involves disrupting midgut epithelial function in insect larvae, leading to cytotoxicity and mortality .

Bioassay data indicate PSD has an LC50 of 3.94 µg·L<sup>−1</sup> against 3rd-instar M. separata and 12.17 µg·L<sup>−1</sup> against P. xylostella . Acid hydrolysis of PSD yields ∆<sup>5</sup>-pregnen-3β,17α,20(S)-triol, distinguishing its aglycone structure from other periplocosides .

Properties

CAS No.

116709-64-9

Molecular Formula

C70H112O26

Molecular Weight

1369.6 g/mol

IUPAC Name

6-[[17-[1-[5'-[5-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one

InChI

InChI=1S/C70H112O26/c1-33-25-46(75-11)57(72)65(82-33)89-42-19-22-67(9)41(26-42)17-18-43-44(67)20-23-68(10)45(43)21-24-70(68,74)40(8)88-52-30-50-63(38(6)86-52)95-96-69(32-81-50)31-51(79-15)62(39(7)94-69)92-55-28-48(77-13)60(36(4)84-55)90-53-27-47(76-12)59(35(3)83-53)91-54-29-49(78-14)61(37(5)85-54)93-66-58(73)64(80-16)56(71)34(2)87-66/h17,25,33-40,42-45,47-56,58-66,71,73-74H,18-24,26-32H2,1-16H3

InChI Key

FKEFEVSJQJDJAJ-UHFFFAOYSA-N

SMILES

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)OC)OC)OC)CO7)O)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)OC)OC)OC)CO7)O)C)C)OC

Synonyms

periplocoside D

Origin of Product

United States

Chemical Reactions Analysis

Structural Characteristics of Related Periplocosides

Periplocosides are pregnane glycosides with complex sugar moieties. For example:

General Reactivity of Periplocosides

Key reaction patterns observed in periplocosides include:

Glycosylation and Acetal Formation

  • Periplocoside A’s FABO motif is synthesized via Sinaÿ’s protocol for orthoester formation and Crich’s method for acetal glycosides .

  • Acid-labile glycosidic linkages (e.g., cymarosyl-β-(1→4)) require careful handling during synthesis to avoid decomposition .

Immunosuppressive Activity

  • Periplocoside E directly inhibits T-cell proliferation by reducing IL-2 and IFN-γ mRNA expression .

Comparative Analysis of Functional Groups

CompoundKey Functional GroupsReactivity ObservationsBiological Activity
Periplocoside AFABO motif, hexasaccharide chainAcid-sensitive glycosidic bonds Potent immunosuppression
Periplocoside CEther bonds, multiple sugar unitsCleavage under ESI ionization Not explicitly reported
Periplocoside EPregnane glycoside skeletonNo ion transport disruption T-cell inhibition

Synthetic Challenges

  • Stereo-controlled glycosylation : Critical for constructing 2-deoxy-β-glycosidic linkages (e.g., in Periplocoside A) .

  • Radical reactions : Used for dehalogenation but risk substrate decomposition without controlled conditions .

Research Gaps and Limitations

No peer-reviewed studies on Periplocoside D’s chemical reactions were found in the provided sources. Future work could explore:

  • Structural elucidation via NMR or X-ray crystallography.

  • Comparative studies with other periplocosides to infer reactivity.

Comparison with Similar Compounds

Structural Comparisons

Periplocosides share a common pregnane backbone but differ in glycosylation patterns and substituents. Key structural variations include:

Compound Molecular Formula Glycosyl Groups Key Substituents Source
Periplocoside D C44H70O16 3–4 sugar moieties 20(S)-hydroxyl, ∆<sup>5</sup> double bond P. sepium root bark
Periplocoside C C49H76O16 5 sugar moieties Multiple ether bonds (-C-O-C-) Periplocae Cortex
Periplocoside T C47H74O18 6 sugar moieties Additional hydroxyl at C-12 P. sepium
Periplocoside E C42H66O14 3 sugar moieties Lacks C-20 substituent P. sepium

Key Structural Notes:

  • Ether Bonds : Periplocoside C contains labile ether bonds, leading to fragmentation during mass spectrometry (e.g., m/z 921.5216 [M+H]<sup>+</sup> with secondary ions at m/z 587.3598 and 417.2136) .
  • Aglycone Differences: PSD’s aglycone (∆<sup>5</sup>-pregnen-3β,17α,20(S)-triol) contrasts with Periplocoside M (20α configuration) and Periplocoside X (3,7-dihydroxyheptanoic acid group) .

Insecticidal Activity

Comparative LC50 values against M. separata larvae:

Compound LC50 (µg·L<sup>−1</sup>) Target Pest Mechanism of Action
This compound 3.94 M. separata Midgut epithelial disruption
Periplocoside T 1.31 M. separata Strong tryptase activation
Periplocoside P 110 (at 48 h) M. separata Apical membrane depolarization
Periplocoside E Inactive M. separata No measurable activity

Activity Insights :

  • PSD vs. Periplocoside T : Despite structural similarities, Periplocoside T’s additional hydroxyl group correlates with 3× higher potency .
  • PSD vs. Periplocoside P: PSD acts via midgut epithelial disruption, while Periplocoside P mimics Cry1Ab toxin effects by depolarizing transmembrane potentials .

Pharmacological and Biochemical Properties

Property This compound Periplocoside C Periplocoside E
Mass Spectrometry (m/z) [M+Na]<sup>+</sup> 719.3613 [M+H]<sup>+</sup> 921.5216 [M+Na]<sup>+</sup> 1293.48
Stability Stable under acidic hydrolysis Fragile ether bonds Stable but inactive
Bioactivity Insecticidal, moderate potency Shared marker for QC Immunosuppressive

Quality Control : Periplocoside C and 2-Hydroxy-4-methoxybenzaldehyde are shared markers for Periplocae Cortex, Lycii Cortex, and Acanthopanacis Cortex, whereas PSD is unique to Periplocae Cortex .

Q & A

Q. What are the validated methods for isolating and purifying Periplocoside D from plant sources?

this compound is primarily extracted from the root of Periploca sepium. Common methods include ethanol or methanol extraction followed by chromatographic techniques (e.g., column chromatography, HPLC) for purification. Purity validation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and rule out co-eluting compounds like other periplocosides (A, B, C, etc.) . Researchers should cross-reference spectral data with published literature to ensure consistency .

Q. How does this compound interact with key cellular signaling pathways?

Western blot analyses demonstrate dose-dependent modulation of proteins such as STAT3, Bcl-xl, and Bax. For example, 0.5 µM this compound reduces STAT3 expression (anti-apoptotic) while increasing Bax (pro-apoptotic), suggesting a role in apoptosis regulation. GAPDH is typically used as a loading control to normalize protein expression data . Researchers should validate findings using siRNA knockdown or pharmacological inhibitors to confirm pathway specificity.

Q. What are the primary structural characteristics distinguishing this compound from other periplocosides?

this compound features a unique glycosylation pattern and a 14-membered steroidal skeleton. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals fragmentation patterns, including neutral losses of sugar moieties (-30 Da for formaldehyde) and pyrone derivatives, which differentiate it from analogs like Periplocoside A or E . Structural validation should combine MS with 2D-NMR (e.g., COSY, HMBC) to resolve stereochemical ambiguities.

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

Experimental design must include a range of concentrations (e.g., 0.125–0.5 µM) to capture non-linear effects, as seen in STAT3 inhibition and Cyclin A1 downregulation . Use IC₅₀ calculations and Hill slope analysis to assess potency. Include positive controls (e.g., known STAT3 inhibitors) and triplicate replicates to ensure statistical robustness.

Q. How can contradictory data on this compound’s effects (e.g., pro- vs. anti-apoptotic outcomes) be reconciled?

Contradictions may arise from cell type-specific responses or off-target effects. For example, Bcl-xl suppression (pro-apoptotic) and MMP-9 induction (pro-metastatic) suggest context-dependent roles. Researchers should employ orthogonal assays (e.g., flow cytometry for apoptosis, Transwell assays for migration) and transcriptomic profiling to identify upstream regulators .

Q. What methodologies are recommended for validating this compound’s structural stability under experimental conditions?

Stability studies should assess degradation under varying pH, temperature, and light exposure using high-resolution LC-MS. For in vitro assays, pre-test compound stability in culture media via time-course MS analysis. Structural integrity can also be monitored using circular dichroism (CD) spectroscopy for chiral centers .

Q. How can researchers differentiate this compound’s direct targets from secondary effects in complex biological systems?

Use affinity purification mass spectrometry (AP-MS) to identify direct binding partners. For example, biotinylated this compound can be used to pull down interacting proteins, followed by LC-MS/MS identification. CRISPR-Cas9 knockout models of putative targets (e.g., STAT3) can confirm functional relevance .

Methodological Considerations

  • Data Reproducibility : Document experimental conditions rigorously, including solvent composition (e.g., DMSO concentration), incubation times, and cell passage numbers. Share raw data (e.g., uncropped Western blot images) in supplementary materials .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Use tools like GraphPad Prism for dose-response curve fitting .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting and obtain institutional ethics approvals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Periplocoside D
Reactant of Route 2
Periplocoside D

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